7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-methyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C20H18N4O3/c1-13-21-20-22-17(19(25)26)11-18(24(20)23-13)15-7-9-16(10-8-15)27-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3,(H,25,26)(H,21,22,23) |
InChI Key |
LYUFJVIMIKSOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in good yields and short reaction times .
Industrial Production Methods
Industrial production methods for this compound often utilize the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure. This process is catalyzed by acids or bases and can be accelerated by heat or light .
Chemical Reactions Analysis
Types of Reactions
7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to the alteration of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its antiviral and anticancer activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant biological activities, including CDK2 inhibition.
Uniqueness
7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its unique benzyl group, which enhances its binding affinity and specificity towards certain molecular targets. This makes it a promising candidate for drug development and other scientific applications.
Biological Activity
7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a triazolo-pyrimidine structure, which is known for its diverse biological activities. The presence of the benzyloxy group and the carboxylic acid moiety enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and triazole structures exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The specific compound under review has shown potential in inhibiting the growth of various microbial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Microorganisms | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Bacillus cereus | 32 |
| Compound B | Antifungal | Candida albicans | 64 |
| 7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | Antibacterial | E. coli | TBD |
The mechanism by which this compound exerts its antimicrobial effects is likely related to its ability to interfere with bacterial cell wall synthesis or inhibit nucleic acid synthesis. Similar compounds have been shown to target topoisomerases or disrupt membrane integrity.
Case Studies
- Study on Antibacterial Activity : A study demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups significantly enhanced the activity profile, suggesting that structural modifications can lead to improved efficacy.
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of pyrimidine derivatives against cancer cell lines. The results indicated that certain modifications could lead to selective toxicity towards cancer cells while sparing normal cells.
Research Findings
Recent studies have highlighted the significance of structure-activity relationships (SAR) in optimizing the biological activity of triazole and pyrimidine derivatives. Notably:
- Antiviral Activities : Compounds with similar structures have shown promise against various viral infections, indicating a broader spectrum of biological activity.
- Anti-inflammatory Properties : Some derivatives have also been investigated for their anti-inflammatory effects, suggesting potential therapeutic applications beyond antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
